molecular formula C11H14N2O B1270635 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one CAS No. 36151-42-5

1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one

Cat. No. B1270635
CAS RN: 36151-42-5
M. Wt: 190.24 g/mol
InChI Key: FCNVJAXZFYYOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives closely related to 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one involves multicomponent reactions and specific synthetic pathways. For instance, a derivative was synthesized through a straightforward multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, showcasing the versatility and reactivity of the pyrrolidinone scaffold (Sharma et al., 2013). Additionally, derivatives have been created through reactions with difunctional bases like α-, β-, and γ-amino acid derivatives or aminoethanol, leading to a mixture of tautomeric Schiff bases and enaminones, demonstrating the compound's adaptability in organic synthesis (Ostrowska et al., 1999).

Molecular Structure Analysis

The molecular structure of derivatives similar to 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one reveals significant insights into their spatial configuration and intermolecular interactions. For example, a derivative crystallizes in the monoclinic space group C2/c, with the molecule being essentially planar except for one of the pyrrolidin rings, which adopts a normal envelope conformation. This structural arrangement is stabilized by various intermolecular interactions, including π-π interactions and hydrogen bonds, highlighting the compound's potential for forming stable crystalline structures (Sharma et al., 2013).

Chemical Reactions and Properties

The compound and its derivatives exhibit a range of chemical reactions, indicative of their reactivity and potential as synthetic intermediates. For instance, they have been involved in transamination reactions, highlighting their versatility in forming new chemical bonds and functional groups (Ostrowska et al., 1999). Moreover, the compound's derivatives have been identified as a new class of monoamine oxidase B inactivators, suggesting their utility in biochemical applications (Ding & Silverman, 1992).

Physical Properties Analysis

The physical properties of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one derivatives have been extensively studied, with findings indicating good solubility in common organic solvents and high thermal stability. These properties are critical for their application in material science and polymer chemistry (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity with various functional groups and participation in multicomponent reactions, underscore their potential as versatile intermediates in organic synthesis. Their ability to undergo transamination and react with difunctional bases to produce a variety of chemical structures demonstrates their utility in creating complex molecules (Ostrowska et al., 1999).

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis and Transamination : 1-Phenyl-4-(phenylhydroxymethylidene)-pyrrolidine-2,3,5-trione, a derivative of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one, demonstrates the ability to undergo transamination, forming a mixture of tautomeric Schiff bases and enaminones. This property is significant for chemical synthesis processes (Ostrowska et al., 1999).

Crystal Structure Analysis

  • Crystal Structure Studies : The crystal structure of Spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one], a compound structurally related to 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one, has been analyzed, revealing insights into the spatial arrangement and bonding characteristics of similar pyrrolidine derivatives (Thinagar et al., 2000).

Potential Therapeutic Applications

  • Anti-Cancer and Anti-Inflammatory Applications : A study on 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol, closely related to 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one, reveals its potential for anti-inflammatory and anticancer applications. This indicates the broader therapeutic potential of pyrrolidine derivatives in treating various diseases (Zulfiqar et al., 2021).

Enzyme Inhibition

  • Monoamine Oxidase B Inactivation : 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, including compounds similar to 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one, have been identified as inactivators of monoamine oxidase B, an enzyme linked to neurotransmitter metabolism. This highlights their potential in neuropharmacological research (Ding & Silverman, 1992).

Molecular Construction

  • Molecular Construction : The construction of substituted pyrrolidine derivatives with multiple stereogenic centers showcases the versatility of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one derivatives in creating complex molecular architectures (Wang et al., 2015).

Catalytic Applications

  • Catalysis in Organic Synthesis : Pyrrolidine derivatives are used as chiral ligands in the enantioselective addition of diethylzinc to aldehydes, indicating their potential role in asymmetric synthesis and organic chemistry applications (Asami et al., 2015).

Future Directions

The future directions for “1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one” could involve further exploration of its biological activity and potential applications in medicinal chemistry . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .

properties

IUPAC Name

1-[4-(aminomethyl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-8-9-3-5-10(6-4-9)13-7-1-2-11(13)14/h3-6H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNVJAXZFYYOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360690
Record name 1-[4-(aminomethyl)phenyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one

CAS RN

36151-42-5
Record name 1-[4-(aminomethyl)phenyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.